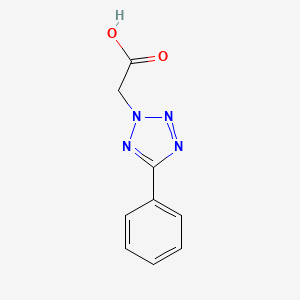

(5-phenyl-2H-tetrazol-2-yl)acetic acid

Description

Contextualization within Tetrazole Chemistry and Bioisosteric Principles

The study of (5-phenyl-2H-tetrazol-2-yl)acetic acid is deeply rooted in the principles of tetrazole chemistry and the concept of bioisosterism. Tetrazoles are a significant class of heterocyclic compounds in pharmaceutical research, largely because the tetrazole ring is recognized as a bioisostere of the carboxylic acid functional group. nih.govnumberanalytics.combohrium.com Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of the compound without making significant changes to the chemical structure. nih.gov

The tetrazole group, particularly the 5-substituted-1H-tetrazole, is often used as a metabolically stable substitute for a carboxylic acid. researchgate.net This is because the tetrazole ring has a pKa value similar to that of a carboxylic acid, meaning it can exist as an anion at physiological pH, mimicking the carboxylate anion. numberanalytics.comyoutube.com This substitution can lead to improvements in a molecule's pharmacokinetic profile, such as increased lipophilicity, enhanced metabolic stability, and better oral absorption. nih.govresearchgate.net The replacement of a carboxylic acid with a tetrazole can help overcome issues like rapid metabolism that can affect carboxylic acid-containing compounds. youtube.com

Significance of the 2-Substituted Tetrazole Moiety in Chemical and Biological Systems

While 5-substituted tetrazoles are primarily seen as carboxylic acid bioisosteres, the substitution pattern on the nitrogen atoms further defines their properties. acs.orgnih.gov The reactivity of the nitrogen atoms in the tetrazole ring allows for N-substitution reactions, which are crucial for synthesizing a variety of N-substituted tetrazoles for pharmaceutical research. numberanalytics.com The distinction between 1,5-disubstituted tetrazoles, which can act as cis-amide bond mimics, and 2,5-disubstituted tetrazoles is an important consideration in drug design. nih.govacs.org The specific geometry and electronic distribution of the 2-substituted tetrazole moiety in this compound dictates its potential as a building block for creating molecules with defined three-dimensional structures for specific applications.

Overview of Research Trajectories on this compound Derivatives

Research involving this compound has primarily focused on its use as a foundational scaffold for the synthesis of more elaborate molecules. Its chemical structure provides reactive sites for further modification, making it a versatile starting material.

One notable area of investigation involves using this compound as a core structure for developing inhibitors of histone acetyltransferases (HATs). bu.edu Specifically, it has been identified as an active scaffold for creating a library of inhibitors targeting the HAT protein TIP60. bu.edu The research aims to synthesize various derivatives to identify the most potent inhibitor. The synthetic strategy reported involves steps such as nucleophilic substitution on the tetrazole ring, followed by further chemical transformations to produce the final inhibitor molecules for biological evaluation. bu.edu

Furthermore, this compound serves as a key intermediate in the synthesis of other chemical entities. For instance, it can be converted into derivatives such as (5-phenyl-tetrazol-2-yl)-acetic acid hydrazide or 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid chloride. lookchem.com These derivatives are themselves valuable building blocks for creating a diverse range of organic compounds, including novel oxadiazole derivatives, which have been investigated for their own biological activities. lookchem.com This highlights the role of this compound as a versatile precursor in synthetic chemistry programs aimed at discovering new molecules. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenyltetrazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-8(15)6-13-11-9(10-12-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVZLHXCUVJOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360177 | |

| Record name | (5-Phenyl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-68-0 | |

| Record name | (5-Phenyl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Derivatization of 5 Phenyl 2h Tetrazol 2 Yl Acetic Acid

Established Synthetic Routes for (5-phenyl-2H-tetrazol-2-yl)acetic Acid Scaffolds

Traditional synthetic strategies for this compound and its precursors primarily involve the alkylation of a pre-formed 5-phenyltetrazole ring, followed by transformations to yield the final carboxylic acid.

Base-Catalyzed Esterification Approaches

A common and direct method to obtain the ester precursor of this compound is through the base-catalyzed esterification of 5-phenyl-2H-1,2,3,4-tetrazole. In a typical procedure, 5-phenyl-2H-1,2,3,4-tetrazole is treated with a haloacetate ester, such as methyl 2-chloroacetate, in the presence of a base. researchgate.net The base facilitates the deprotonation of the tetrazole ring, generating a nucleophilic nitrogen that subsequently displaces the halide on the ester. This reaction typically yields the corresponding methyl (5-phenyl-2H-tetrazol-2-yl)acetate. One documented synthesis reports a yield of 73% for this conversion, resulting in a white crystalline solid. researchgate.net The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). researchgate.net

Saponification Pathways to the Free Acid

The conversion of the ester precursor, such as ethyl or methyl (5-phenyl-2H-tetrazol-2-yl)acetate, to the final this compound is readily achieved through saponification. This hydrolysis reaction is typically carried out using a strong base, like sodium hydroxide, in an alcoholic solvent system. The base catalyzes the hydrolysis of the ester functional group to a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the free carboxylic acid. This process is generally high-yielding and is a standard final step in the synthesis of the target compound. The formation of the carboxylic acid from the ester is an irreversible process under basic conditions, as the resulting carboxylate ion is deprotonated and thus, less electrophilic.

Alkylation Reactions of 5-Substituted Tetrazoles

The alkylation of 5-substituted tetrazoles, such as 5-phenyltetrazole, with alkyl halides is a foundational method for introducing the acetic acid side chain. The reaction of 5-phenyltetrazole with an ethyl haloacetate, for instance ethyl bromoacetate, in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF), is a key step. A significant challenge in this approach is controlling the regioselectivity of the alkylation. The tetrazole ring has two potential sites for N-alkylation (N1 and N2), leading to the formation of two constitutional isomers: (5-phenyl-1H-tetrazol-1-yl)acetic acid and this compound. The ratio of these isomers is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion of the base. rsc.orgresearchgate.net Generally, the 2,5-disubstituted tetrazole is the major product. rsc.org The differing electronic and steric environments of the N1 and N2 positions on the tetrazole ring dictate the preferred site of attack by the electrophile.

Interactive Data Table: Comparison of Established Synthetic Routes

| Synthetic Step | Reactants | Key Reagents & Conditions | Product | Reported Yield | Reference |

| Base-Catalyzed Esterification | 5-phenyl-2H-1,2,3,4-tetrazole, Methyl 2-chloroacetate | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Methyl (5-phenyl-2H-tetrazol-2-yl)acetate | 73% | researchgate.net |

| Saponification | Ethyl/Methyl (5-phenyl-2H-tetrazol-2-yl)acetate | NaOH, Ethanol/Water, then HCl | This compound | High | General Knowledge |

| Alkylation | 5-phenyltetrazole, Ethyl bromoacetate | NaH, THF | Mixture of ethyl (5-phenyl-1H-tetrazol-1-yl)acetate and ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | Variable | rsc.org |

Advanced Synthetic Approaches and Mechanistic Investigations

More contemporary synthetic strategies for tetrazole scaffolds often employ multicomponent reactions, which offer increased efficiency and molecular diversity. Furthermore, copper-catalyzed coupling reactions have emerged as powerful tools for the synthesis of various tetrazole analogs.

Multi-Component Reactions for Tetrazole Scaffolds

Multicomponent reactions (MCRs) provide a convergent and atom-economical pathway to complex molecules from simple starting materials in a single step. For the synthesis of tetrazole derivatives, the Ugi and Passerini reactions are particularly relevant. nih.govbeilstein-journals.orgresearchgate.net

The Ugi tetrazole reaction is a four-component reaction (4-CR) that typically involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source (often trimethylsilyl (B98337) azide, TMSN₃). nih.govresearchgate.net This reaction differs from the classic Ugi reaction in that the azide traps an intermediate nitrilium ion, leading to the formation of a 1,5-disubstituted tetrazole. acs.org The reaction is often performed in solvents like methanol (B129727) or 2,2,2-trifluoroethanol. acs.org

The Passerini tetrazole reaction , a three-component reaction (3-CR), involves an oxo component (aldehyde or ketone), an isocyanide, and hydrazoic acid (HN₃) or a surrogate like TMSN₃. beilstein-journals.orgnih.gov This reaction leads to the formation of α-hydroxy tetrazoles. nih.gov The use of safer azide sources like TMSN₃ has made these reactions more practical and appealing. nih.gov

These MCRs are valuable for rapidly generating libraries of tetrazole-containing compounds for screening purposes. However, the direct synthesis of this compound via these methods is not straightforward and often requires subsequent modifications.

Copper-Catalyzed Coupling Reactions in Analog Synthesis

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, have become a highly effective method for the N-arylation and N-alkylation of heterocycles, including tetrazoles. nih.gov This methodology is particularly useful for the synthesis of analogs of this compound where the phenyl group is substituted or replaced.

In a typical Chan-Lam coupling, a 5-substituted-1H-tetrazole reacts with a boronic acid in the presence of a copper catalyst, an oxidant (often oxygen from the air), and a base. This reaction generally shows a high regioselectivity for the formation of the 2,5-disubstituted tetrazole isomer. nih.gov A proposed mechanism involves the oxidation of a Cu(I) catalyst to Cu(II), which then forms a complex with the tetrazole anion. This Cu(II) complex undergoes a reaction with the boronic acid, leading to the formation of a Cu(III) intermediate, which then reductively eliminates to form the C-N bond and regenerate the Cu(I) catalyst. nih.gov The ability to use a wide range of boronic acids allows for the synthesis of a diverse array of analogs with different aryl or heteroaryl groups at the 5-position of the tetrazole ring.

Interactive Data Table: Advanced Synthetic Approaches

| Reaction Type | Key Components | Catalyst/Reagents | Product Type | Key Features | Reference |

| Ugi Tetrazole Reaction | Aldehyde, Amine, Isocyanide, Azide | TMSN₃ | 1,5-Disubstituted tetrazoles | Four-component, high convergency | nih.govresearchgate.netacs.org |

| Passerini Tetrazole Reaction | Oxo component, Isocyanide, Azide | TMSN₃ | α-Hydroxy tetrazoles | Three-component, forms functionalized tetrazoles | beilstein-journals.orgnih.gov |

| Copper-Catalyzed Coupling | 5-Substituted-1H-tetrazole, Boronic acid | Cu(I) or Cu(II) salt, O₂ | 2,5-Disubstituted tetrazoles | High regioselectivity for N2-substitution | nih.gov |

Industrial-Scale Synthetic Considerations and Optimizations

While detailed process optimization and scale-up data for the industrial production of this compound are not extensively published in publicly available literature, the common laboratory-scale synthesis provides a basis for understanding potential industrial routes. The typical synthesis involves the N-alkylation of 5-phenyl-1H-tetrazole with an acetic acid synthon, such as methyl 2-chloroacetate, followed by hydrolysis of the resulting ester.

For large-scale production, several factors would need to be optimized to ensure efficiency, safety, and cost-effectiveness. Key considerations include:

Raw Material Sourcing and Cost: The availability and price of starting materials, primarily 5-phenyl-1H-tetrazole and the alkylating agent, are critical. 5-phenyl-1H-tetrazole is often prepared from benzonitrile (B105546) and an azide source, a reaction that requires careful handling of potentially hazardous reagents.

Solvent Selection and Recovery: The choice of solvent for the alkylation and hydrolysis steps would be crucial. Factors such as reaction efficiency, product solubility, ease of removal, and potential for recycling would need to be balanced. While dimethylformamide (DMF) is often used in laboratory settings, its high boiling point and potential for decomposition can be problematic on an industrial scale. Alternative, more environmentally benign, and easily recoverable solvents would likely be explored.

Reaction Conditions: Optimization of reaction temperature, concentration, and reaction time is essential to maximize yield and minimize the formation of byproducts. The N-alkylation of tetrazoles can lead to the formation of regioisomers (N1 and N2 substitution), and controlling the reaction conditions is vital to ensure the selective formation of the desired N2-substituted product.

Work-up and Purification: Developing an efficient and scalable work-up and purification protocol is paramount. This would involve moving away from laboratory techniques like column chromatography towards industrial methods such as crystallization or reactive extraction to isolate the final product in high purity.

Waste Management: The environmental impact of the process must be considered, with a focus on minimizing and treating waste streams generated during the synthesis and purification steps.

Chemical Functionalization and Novel Derivative Synthesis

The this compound molecule offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially new biological activities. The primary points of functionalization are the carboxylic acid group and the methylene (B1212753) bridge of the acetic acid side chain.

Synthesis of N-Acyl/Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides

A significant derivatization strategy involves the conversion of the carboxylic acid to an acetohydrazide, which can then be further acylated to form N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides. This class of compounds has been investigated for its biological potential.

The synthesis is a two-step process:

Formation of the Acetohydrazide: this compound is first converted to its methyl or ethyl ester, for example, by reaction with methyl 2-chloroacetate. This ester is then treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol to yield 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. This reaction is typically efficient, with high yields reported.

Acylation/Aroylation: The resulting acetohydrazide is then reacted with a variety of acyl or aroyl chlorides in the presence of a base, such as triethylamine, in an anhydrous solvent like DMF. This leads to the formation of the corresponding N-acyl/aroyl acetohydrazide derivatives. A range of these compounds has been synthesized, incorporating different aromatic and heterocyclic moieties.

| Acyl/Aroyl Chloride | Resulting Derivative | Reference |

| Benzoyl chloride | N'-benzoyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |

| 4-Nitrobenzoyl chloride | N'-(4-nitrobenzoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |

| 2-Chlorobenzoyl chloride | N'-(2-chlorobenzoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |

| 3,5-Dimethoxybenzoyl chloride | N'-(3,5-dimethoxybenzoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |

| Thiophene-2-carbonyl chloride | N'-(thiophene-2-carbonyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |

| Acetyl chloride | N'-acetyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide |

Utilization of (5-phenyl-2H-tetrazol-2-yl)acetyl Chloride as a Key Reagent

For direct acylation reactions, (5-phenyl-2H-tetrazol-2-yl)acetyl chloride is a valuable and reactive intermediate. This acid chloride can be readily prepared from this compound by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

The highly electrophilic nature of the acetyl chloride allows it to react with a wide range of nucleophiles to form various derivatives. For example, it can be used to acylate amines, alcohols, and other nucleophilic species, providing a direct route to amides, esters, and other derivatives of this compound. The reaction of the acetyl chloride with the acetohydrazide, as mentioned in the previous section, is a key step in the synthesis of the N-acyl/aroyl acetohydrazides.

Strategies for Modifying the Acetic Acid Side Chain

Beyond derivatization of the carboxyl group, the acetic acid side chain itself can be modified, particularly at the α-carbon (the methylene group). This allows for the introduction of various substituents, leading to α-substituted this compound derivatives.

One documented strategy involves the alkylation of the corresponding ester. For instance, the synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid has been reported. This suggests a pathway where the ethyl ester of this compound is deprotonated at the α-carbon with a suitable base to form an enolate, which is then reacted with an alkyl halide (e.g., decyl bromide) to introduce the alkyl group. Subsequent hydrolysis of the ester yields the α-alkylated acetic acid.

Another potential modification is the introduction of a fluorine atom at the α-position. The synthesis of 2-dodecyl-α-fluoro-α-phenyl-2H-tetrazole-5-acetic acid, ethyl ester has been described, starting from the corresponding α-hydroxy ester and using a fluorinating agent like diethylaminosulfur trifluoride (DAST). While this example has a different substituent at the 5-position of the tetrazole ring, the methodology demonstrates the feasibility of α-fluorination on a similar scaffold.

| Modification Strategy | Reagents | Resulting Derivative Structure | Reference |

| α-Alkylation | Base, Alkyl Halide | α-Alkyl-(5-phenyl-2H-tetrazol-2-yl)acetic acid | |

| α-Fluorination | Diethylaminosulfur trifluoride (DAST) | α-Fluoro-(5-phenyl-2H-tetrazol-2-yl)acetic acid derivative |

These strategies for modifying the acetic acid side chain expand the structural diversity of accessible derivatives, offering the potential to fine-tune the physicochemical and biological properties of the parent compound.

Molecular Structure, Tautomerism, and Conformational Dynamics Studies

Tautomeric Equilibria in 5-Phenyltetrazole Derivatives and the Preference for 2H-Forms

For 5-substituted tetrazoles, two primary prototropic tautomers can exist: the 1H- and 2H-forms. The position of this equilibrium is a critical aspect of their chemistry, influenced by the nature of the substituent at the C5 position, the solvent, and the physical state.

Experimental studies provide definitive evidence for the tautomeric state of these compounds. For derivatives of (5-phenyl-2H-tetrazol-2-yl)acetic acid, single-crystal X-ray diffraction is a powerful tool. A study on the closely related (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester confirmed that it crystallizes exclusively as the 2-tautomeric form. unlp.edu.ar This preference for the 2H-isomer in the solid state is a significant finding.

Nuclear Magnetic Resonance (NMR) spectroscopy is also instrumental in distinguishing between tautomers in solution. A notable difference is observed in the ¹³C NMR chemical shifts for the tetrazole ring carbon. For instance, the chemical shift for the ring carbon in 2-methyl-5-phenyltetrazole is approximately 164.25 ppm, whereas for 1-methyl-5-phenyltetrazole, it is about 154.2 ppm. mdpi.com This distinct ~10 ppm difference serves as a reliable marker for identifying the N-substituted position. Spectroscopic data from the synthesis of 2-(5-phenyl-2H-tetrazole-2-yl)acetohydrazide and its precursors are consistent with the formation of the 2H-isomer. tubitak.gov.trresearchgate.net

Quantum chemical calculations consistently support the experimental observation that the 2H-tautomer is the more stable form for 5-phenyltetrazole derivatives. unlp.edu.arresearchgate.net Density Functional Theory (DFT) calculations, such as those at the B3LYP/6-31G* level, have been used to compute the energies of both 1H- and 2H-neutral tautomers of various 5-substituted tetrazoles. researchgate.net These studies indicate that for most simple tetrazole-based molecules, including those with a phenyl substituent, the 2H-tautomer is energetically favored over the 1H-form in the gas phase. researchgate.net

Conformational Analysis of this compound Derivatives

Theoretical calculations of the potential energy surface (PES) are crucial for understanding the rotational isomerism in these molecules. For the methyl ester derivative, a scan of the potential energy surface revealed two nearly isoenergetic conformations, which are located at minima on the PES. unlp.edu.ar These conformers, syn and anti, differ in the orientation of the carbonyl group with respect to the tetrazole ring, with a minimal energy difference between them. unlp.edu.ar

Studies on the parent compound, (tetrazol-5-yl)-acetic acid (TAA), have also involved detailed PES calculations, identifying multiple unique minima for both 1H and 2H tautomers. nih.gov These analyses show that conformers with a cis O=C-O-H arrangement are often separated by low energy barriers, allowing them to easily interconvert and collapse to the most stable form. nih.gov

The substituents on the tetrazole ring and the acetic acid moiety significantly influence the molecule's preferred conformation. In the solid state, (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester adopts a conformation where the phenyl and tetrazole rings are nearly coplanar, while the plane of the acetate (B1210297) group is oriented perpendicularly to the tetrazole ring. unlp.edu.ar The relevant torsion angle N3–N2–C1–C2 that defines this perpendicular arrangement is 89.9(2)°. unlp.edu.ar

This perpendicular orientation contrasts with the structure of other tetrazole acetic acids. For example, in (tetrazol-5-yl)acetic acid, the carboxylic group is nearly coplanar with the tetrazole ring, a conformation favored by an intramolecular hydrogen bond between the carboxylic acid and the 1-H of the tetrazole moiety. unlp.edu.ar Similarly, in 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, the dihedral angle between the carboxyl group and the tetrazole ring is 82.25°, showing a significant, but not perfectly perpendicular, twist. nih.gov The coplanarity of the phenyl and tetrazole rings in the title compound's derivatives suggests a stabilizing electronic interaction between these two aromatic systems. unlp.edu.ar

Solid-State and Solution-Phase Structural Elucidation

The definitive structure of these molecules is elucidated through a combination of solid-state analysis and solution-phase studies. Single-crystal X-ray diffraction of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester provided unambiguous proof of its solid-state structure. unlp.edu.ar The compound crystallizes in the monoclinic space group P2₁/c, confirming the 2H-tautomeric form and the specific conformational arrangement of its constituent parts. unlp.edu.ar Key structural parameters, including bond lengths and angles, have been precisely determined through this method.

In solution, techniques like ¹H and ¹³C NMR spectroscopy are used to confirm the structure. tubitak.gov.trresearchgate.net The characterization of the methyl ester precursor showed distinct signals for the methylene (B1212753) and methyl protons of the acetate group, as well as the aromatic protons of the phenyl ring, confirming the successful synthesis of the 2-substituted isomer. researchgate.net

| Parameter | Value | Source |

| Compound | (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester | unlp.edu.ar |

| Crystal System | Monoclinic | unlp.edu.ar |

| Space Group | P2₁/c | unlp.edu.ar |

| a (Å) | 10.0630(14) | unlp.edu.ar |

| b (Å) | 8.2879(11) | unlp.edu.ar |

| c (Å) | 12.8375(18) | unlp.edu.ar |

| β (°) | 105.546(3) | unlp.edu.ar |

| Volume (ų) | 1031.5(2) | unlp.edu.ar |

| Z | 4 | unlp.edu.ar |

| Phenyl-Tetrazole Dihedral Angle (°) | 3.89(8) | unlp.edu.ar |

| Torsion Angle N3–N2–C1–C2 (°) | 89.9(2) | unlp.edu.ar |

| Table 1: Crystallographic Data for (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester. |

X-ray Diffraction Analysis of Related Structures

A pivotal study on (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester , the methyl ester of the title compound, determined its crystal structure. The compound crystallizes in the monoclinic space group P21/c. mdpi.com A significant finding from this analysis is the near co-planarity of the tetrazole and phenyl rings. However, the acetate group is oriented almost perpendicularly to this plane. mdpi.com This perpendicular arrangement is a notable conformational feature.

Further comparative data can be drawn from other 2,5-disubstituted tetrazole derivatives. For instance, the crystal structure of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine also shows a nearly planar arrangement between the phenyl and tetrazole rings. mdpi.com In this case, the torsion angle between the two rings is approximately 180 degrees, and the angle between the planes of the tetrazole and pyridine (B92270) rings is about 11 degrees. mdpi.com

In contrast, the crystal structure of 2-(5-Amino-2H-tetrazol-2-yl)acetic acid reveals a different conformational preference for the acetic acid moiety. In this molecule, the dihedral angle between the tetrazole ring and the carboxyl group is 82.25 (14)°. nih.gov This pronounced twist contrasts with the near co-planarity observed in (tetrazol-5-yl)acetic acid, where an intramolecular hydrogen bond between the carboxylic group and the 1-H tetrazole moiety is thought to favor a planar conformation. mdpi.com

The table below summarizes key crystallographic data for these related structures, offering a predictive framework for the geometry of this compound.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (Tetrazole-Substituent) | Reference |

| (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester | Monoclinic | P21/c | 10.0630(14) | 8.2879(11) | 12.8375(18) | 105.546(3) | ~90° (acetate group) | mdpi.com |

| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | ~11° (pyridine ring) | mdpi.com |

| 2-(5-Amino-2H-tetrazol-2-yl)acetic acid | Monoclinic | P2/c | 18.381 (4) | 4.4429 (9) | 14.846 (3) | 90.850 (3) | 82.25 (14)° (carboxyl group) | nih.gov |

Spectroscopic Signatures for Conformational Assignment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for elucidating the conformational and tautomeric properties of tetrazole derivatives.

NMR Spectroscopy is instrumental in distinguishing between 1,5- and 2,5-disubstituted tetrazole isomers. A general observation is that the chemical shift of the carbon atom in the tetrazole ring (C5) differs by approximately 10 ppm between the two tautomers. For example, in 2-methyl-5-phenyltetrazole, the C5 signal appears at δ = 164.25 ppm, whereas for 1-methyl-5-phenyltetrazole, it is found at δ = 154.2 ppm. mdpi.com This significant difference provides a clear diagnostic tool. For the methyl ester of the title compound, the 13C NMR spectrum shows the tetrazole ring carbon at 164.9 ppm, confirming the 2,5-disubstitution pattern. mdpi.com The protons of the phenyl group in related structures typically appear as multiplets in the aromatic region of the 1H NMR spectrum. mdpi.com

Vibrational Spectroscopy (IR) offers detailed information about the bonding and conformational state of the molecule. In the study of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, key IR absorption bands were assigned with the aid of quantum chemical calculations. mdpi.com The characteristic vibrational modes include:

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| C=O (ester) | 1756 | Stretching | mdpi.com |

| C=N (tetrazole) | 1606 | Stretching | mdpi.com |

| Ar-C=C | 1547 | Aromatic ring stretching | mdpi.com |

| N=N-N | 1281 | Tetrazole ring stretching | mdpi.com |

| Ar-C-H | 3067 | Aromatic C-H stretching | mdpi.com |

These spectroscopic signatures, when compared with theoretical calculations, allow for a detailed assignment of the molecule's conformation in different environments. For (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, both syn and anti conformations, referring to the orientation of the C=O group relative to the tetrazole ring, were found to be nearly isoenergetic. mdpi.com It is plausible that the carboxylic acid of the title compound would exhibit similar spectroscopic characteristics, with shifts in the C=O and O-H vibrational frequencies reflecting the change from an ester to a carboxylic acid and the potential for hydrogen bonding.

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Isomer Differentiation

NMR spectroscopy is a cornerstone for determining the precise connectivity of atoms in a molecule. The differentiation between the 1,5- and 2,5-disubstituted tetrazole isomers is a critical aspect that is definitively resolved by NMR.

In the ¹H NMR spectrum of (5-phenyl-2H-tetrazol-2-yl)acetic acid, the protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. Based on analyses of closely related compounds like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine and 5-phenyl-1H-tetrazole, these signals are expected between δ 7.57 and 8.22 ppm. mdpi.comgrowingscience.com The protons in the ortho position of the phenyl ring are generally shifted downfield compared to the meta and para protons due to the electronic effects of the tetrazole ring.

A key feature in the ¹H NMR spectrum that confirms the structure is the singlet corresponding to the methylene (B1212753) (-CH₂-) protons of the acetic acid moiety. This signal is anticipated to appear in the range of δ 5.7 to 5.8 ppm, as observed in derivatives like N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides. tubitak.gov.tr The acidic proton of the carboxyl group (-COOH) would be observed as a broad singlet, typically at a chemical shift greater than 10 ppm, and its position can be concentration-dependent.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Interactive data table. Click on headers to sort.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenyl Protons | 7.5 - 8.2 | Multiplet | Chemical shifts are influenced by the tetrazole ring's electronic effects. |

| Methylene (-CH₂-) | ~ 5.7 | Singlet | Confirms the presence of the acetic acid side chain attached to the tetrazole nitrogen. |

¹³C NMR spectroscopy is particularly powerful for distinguishing between the 2,5- and 1,5-isomers of substituted tetrazoles. The chemical shift of the carbon atom within the tetrazole ring (C5) is highly diagnostic. For 2,5-disubstituted tetrazoles, this carbon signal typically appears significantly downfield compared to the corresponding 1,5-isomer. mdpi.com

In the case of 2-methyl-5-phenyl-2H-tetrazole, the tetrazole carbon resonates at δ 164.25 ppm, whereas for 1-methyl-5-phenyltetrazole, it is found at δ 154.2 ppm. mdpi.com Studies on derivatives such as N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides have reported the tetrazole ring carbon at δ 164.19 ppm, confirming the 2,5-disubstitution pattern. tubitak.gov.tr Therefore, for this compound, the C5 carbon of the tetrazole ring is expected to have a chemical shift of approximately 164 ppm. Other signals in the spectrum would include those for the phenyl carbons and the carbons of the acetic acid group (methylene and carbonyl).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic properties of molecular systems. For derivatives of 5-phenyl-tetrazole, calculations are often performed using the B3LYP hybrid functional combined with Pople-style basis sets, such as 6-311++G(d,p), which includes diffuse and polarization functions for both hydrogen and heavier atoms. unlp.edu.ar

The optimization of the molecular geometry of (5-phenyl-2H-tetrazol-2-yl)acetic acid and its tautomers is the first step in theoretical analysis. For the related methyl ester, geometry optimizations have been carried out at the B3LYP/6-311++G(d,p) level of theory. unlp.edu.ar These calculations reveal that in the 2-tautomer of the methyl ester, the tetrazole and phenyl rings are coplanar, while the acetate (B1210297) group is oriented perpendicularly to this plane. unlp.edu.arnih.gov In contrast, for the parent (tetrazol-5-yl)acetic acid, the carboxylic group is nearly coplanar with the tetrazole ring, a conformation favored by an intramolecular hydrogen bond between the carboxylic group and the 1-H tetrazole moiety. unlp.edu.ar For this compound, the orientation of the carboxylic acid group relative to the tetrazole ring would be a key conformational feature.

Vibrational frequency calculations, performed at the same level of theory as the geometry optimization, are crucial for confirming that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. For the methyl ester, calculated vibrational frequencies have been compared with experimental data, showing good agreement. unlp.edu.ar For instance, the characteristic C=O stretching vibration is a sensitive probe of the molecular conformation. unlp.edu.ar

A comparison of selected experimental and calculated vibrational frequencies for the related (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester is presented below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1756 | 1760 |

| C=N Stretch | 1606 | - |

| Ar-C=C Stretch | 1547 | - |

| N=N-N Stretch | 1281 | - |

| Data for (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester. unlp.edu.ar |

Theoretical methods are also employed to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. pnrjournal.comresearchgate.net For the methyl ester of this compound, ¹H and ¹³C NMR spectra have been recorded in DMSO. unlp.edu.ar The experimental chemical shifts can be compared with calculated values to confirm structural assignments. For example, the chemical shift of the tetrazole ring carbon is a key indicator of the substitution pattern. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and simulating UV-Vis absorption spectra. researchgate.netsci-hub.se TD-DFT calculations on related tetrazole derivatives have been shown to reproduce experimental spectra with good accuracy. researchgate.netresearchgate.net The calculations can identify the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and how they are affected by the molecular structure and solvent. sci-hub.se

Quantum Chemical Analysis of Tautomeric and Conformational Preferences

This compound can exist as different tautomers and conformers. Quantum chemical calculations are essential for determining the relative stabilities of these isomers and the energy barriers for their interconversion.

The substitution of the acetic acid group can occur at either the N1 or N2 position of the tetrazole ring, leading to the 1- and 2-tautomers, respectively. Computational studies on the methyl ester have shown that the 1-tautomer is the most stable form in the gas phase. unlp.edu.ar The potential energy surface can be explored by calculating the energy as a function of key dihedral angles, for example, the rotation around the bond connecting the acetic acid group to the tetrazole ring. This allows for the identification of stable conformers (energy minima) and transition states for conformational changes. For the methyl ester, both syn and anti conformations (referring to the orientation of the carbonyl group) have been identified as minima on the potential energy surface, with a small energy difference between them. unlp.edu.ar

The tautomeric and conformational equilibria of tetrazole derivatives are known to be sensitive to the solvent environment. unlp.edu.ar The effect of the solvent can be incorporated into quantum chemical calculations using implicit solvent models such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) or the Conductor-like Polarizable Continuum Model (CPCM). These models treat the solvent as a continuous medium with a specific dielectric constant. Studies on related systems have shown that the polarity of the solvent can significantly influence the relative stabilities of tautomers. researchgate.net For instance, in polar solvents, tautomers with a larger dipole moment are generally more stabilized. For substituted adenines, a related nitrogen-containing heterocyclic system, solvent effects have been shown to alter tautomeric preferences.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of molecules in terms of localized bonds and lone pairs, and for quantifying electronic delocalization (hyperconjugation). For the methyl ester of this compound, NBO analysis has been performed to investigate the electronic interactions that contribute to its stability and conformational preferences. unlp.edu.arnih.gov

A summary of key NBO interactions for the related (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester is provided in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| lpp(N2) | π(N3-N4) | High |

| lpp(N2) | π(N1-C5) | High |

| Qualitative representation of NBO analysis results for the methyl ester. unlp.edu.arnih.gov |

Theoretical Studies of Reaction Mechanisms and Energetics

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. For tetrazole derivatives, these studies often focus on the stability of various isomers and the energy landscapes of their decomposition and transformation pathways. While specific computational studies exclusively targeting the thermal and photochemical decomposition of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related compounds.

The thermal behavior of 2,5-disubstituted tetrazoles is a subject of significant interest, particularly due to their potential as high-energy materials. Theoretical studies on analogous compounds suggest that the thermal decomposition of this compound would likely proceed through the cleavage of the tetrazole ring. A prominent pathway for 2,5-disubstituted tetrazoles involves the extrusion of a molecule of dinitrogen (N₂). This process leads to the formation of a highly reactive intermediate known as a nitrilimine. mdpi.com

The thermal degradation of a similar compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, has been observed to occur at 142.5 °C, indicating the inherent thermal lability of the 2,5-disubstituted tetrazole ring system. mdpi.com The decomposition is characterized as an exothermic process. mdpi.com In the mass spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the loss of nitrogen from the molecular ion to form a stable conjugated structure is a notable fragmentation pattern. mdpi.com

While specific activation energies for the thermal decomposition of this compound have not been reported, studies on the hydrolysis of its methyl ester have provided some energetic data for related reactions. For instance, the activation energy for the gas-phase alkaline hydrolysis of the methyl ester, proceeding through a hydrogen-bonded intermediate, was calculated to be 8.7 kcal/mol at the MP2/6-31+G**//RHF/6-31G level of theory. researchgate.net It is important to note that this value pertains to hydrolysis and not thermal decomposition.

To provide a comparative perspective, the following table presents data on the thermal decomposition of related tetrazole compounds, which can offer an approximation of the expected behavior of this compound.

| Compound | Decomposition Temperature (°C) | Key Observations |

| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine | 142.5 | Exothermic degradation with N₂ elimination. mdpi.com |

| (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester | Not Reported | Focus of theoretical studies was on hydrolysis, not thermal decomposition. researchgate.netconicet.gov.ar |

This table is generated based on available data for analogous compounds and serves as a predictive framework in the absence of direct experimental or computational data for this compound.

The photochemistry of tetrazole derivatives is another area where computational studies offer significant predictive power. The general consensus from studies on related compounds is that photochemical excitation of the tetrazole ring can lead to the extrusion of a nitrogen molecule, similar to the thermal pathway. However, the resulting intermediates and final products can be diverse and are highly dependent on the substituents and the reaction medium.

Theoretical investigations into the photochemistry of tetrazoles often explore the potential energy surfaces of excited states to map out the most probable reaction pathways. For 2,5-disubstituted tetrazoles, photoirradiation can lead to the formation of nitrilimines, which can then undergo various subsequent reactions, including cyclization or reactions with solvent molecules.

While a specific photochemical study on this compound is not available, theoretical work on other tetrazole derivatives provides a basis for predicting its behavior. The UV-Vis absorption spectrum of a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, was calculated using the TD-SCF approach with the DFT B3LYP functional, showing good agreement with experimental data. mdpi.com This indicates that computational methods can reliably predict the electronic transitions that initiate photochemical processes.

Based on the known photochemistry of tetrazoles, the predicted photochemical transformation of this compound would likely involve the following steps:

Excitation: Absorption of UV light promotes the molecule to an excited electronic state.

Nitrogen Extrusion: The excited molecule undergoes cleavage of the tetrazole ring, releasing a molecule of N₂.

Intermediate Formation: A phenyl-substituted nitrilimine with an acetic acid moiety is formed as a key intermediate.

Product Formation: The subsequent fate of the nitrilimine would depend on the reaction conditions. It could potentially undergo intramolecular cyclization or react with other species present in the medium.

The following table summarizes the predicted products and intermediates based on the general photochemical behavior of related tetrazoles.

| Initial Compound | Predicted Intermediate | Potential Final Products |

| This compound | Phenyl(carboxyacetyl)nitrilimine | Cyclized products, solvent adducts |

This table presents predicted photochemical products for this compound based on the established reactivity of analogous tetrazole compounds.

Chemical Reactivity and Mechanistic Studies of 5 Phenyl 2h Tetrazol 2 Yl Acetic Acid Derivatives

Reactions at the Tetrazole Ring

The reactivity of the tetrazole ring in 2,5-disubstituted derivatives like (5-phenyl-2H-tetrazol-2-yl)acetic acid is characterized by a general thermodynamic stability, yet it can undergo specific reactions under appropriate conditions, such as substitution or cleavage. rsc.org

Substitution Reactions at Nitrogen Atoms

While the parent compound already possesses substituents at the C5 and N2 positions, further substitution on the remaining ring nitrogens is not common. However, related synthetic strategies targeting the N2 position of a 5-phenyltetrazole core demonstrate the viability of substitution at this site. A notable example is the copper-catalyzed Chan–Evans–Lam cross-coupling reaction, which allows for the N-arylation of 5-phenyl-1H-tetrazole with boronic acids. This method has been successfully used to synthesize 3-(5-phenyl-2H-tetrazol-2-yl)pyridine by selectively forming a bond at the N2 position. tubitak.gov.tr This highlights a key pathway for creating derivatives with varied electronic and steric properties directly on the tetrazole ring.

Table 1: Example of N2-Arylation via Chan-Evans-Lam Coupling tubitak.gov.tr

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|

Ring Opening and Rearrangement Pathways

The tetrazole ring can undergo cleavage or rearrangement under thermal or photolytic conditions. The most prominent pathway for 2,5-disubstituted tetrazoles is the extrusion of a molecule of nitrogen gas (N₂) to form a highly reactive nitrilimine intermediate. tubitak.gov.tr This decomposition can be initiated by heat or UV light. prepchem.comresearchgate.net These nitrilimines are valuable synthetic intermediates that can participate in various subsequent reactions, such as 1,3-dipolar cycloadditions.

Under different conditions, the tetrazole ring can react with other reagents, leading to rearrangement. For instance, reacting 5-substituted tetrazoles with carboxylic acids can lead to the formation of 1,3,4-oxadiazoles, a process that involves the rearrangement of the heterocyclic core. researchgate.net Additionally, the tetrazole ring can be cleaved by certain strong nucleophiles.

Reactivity of the Acetic Acid Moiety

The acetic acid group (-CH₂COOH) attached to the tetrazole ring exhibits reactivity characteristic of carboxylic acids, primarily centered around the carbonyl carbon. This functionality is a key handle for synthesizing a wide array of derivatives.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is readily converted into esters and amides, which are among the most common derivatizations for this class of compounds.

Esterification: The synthesis of esters, such as methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, is efficiently achieved through base-catalyzed esterification of the parent 5-phenyl-2H-tetrazole with an appropriate haloacetate ester, like methyl 2-chloroacetate. researchgate.net Alternatively, standard acid-catalyzed esterification or hydrolysis of an ester to the acid, for example using NaOH in ethanol, can be performed. nih.gov

Amidation: The acid can be converted to a variety of amides. A particularly useful derivative is the corresponding acetohydrazide, formed by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303). researchgate.netprepchem.com This hydrazide serves as a versatile precursor for synthesizing a large family of N-acyl/aroyl acetohydrazides by reacting it with various acyl or aroyl chlorides. researchgate.netprepchem.com This two-step process—esterification followed by hydrazinolysis and subsequent acylation—provides a robust platform for creating diverse molecular structures. researchgate.netprepchem.comnih.gov

Table 2: Synthesis of Ester and Hydrazide Derivatives researchgate.net

| Starting Material | Reagent(s) | Product | Conditions | Yield |

|---|---|---|---|---|

| 5-phenyl-2H-tetrazole | Methyl 2-chloroacetate, K₂CO₃ | Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | Reflux in acetone | 73% |

| Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | Hydrazine hydrate | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | Methanol (B129727), 45-50°C | 95% |

Redox Reactions of Functional Groups

The literature on the specific redox reactions of the acetic acid moiety in this compound is not extensive. The primary focus of synthetic studies on this compound has been the derivatization of the carboxyl group via substitution reactions like esterification and amidation rather than its oxidation or reduction. researchgate.net While general methods for the reduction of carboxylic acids to their corresponding alcohols are well-established, for instance, using manganese-catalyzed hydrosilylation, specific applications of these methods to this compound are not prominently reported. Similarly, oxidative reactions of the acetic acid side chain, such as decarboxylation, are not a commonly documented transformation for this specific molecule. The chemical stability of the phenyl and tetrazole rings means that reactivity is overwhelmingly directed at the more labile carboxyl group.

Thermal Stability and Decomposition Mechanisms

Tetrazole-containing compounds are known for their high nitrogen content and positive enthalpies of formation, which often translates to thermal instability and the release of significant energy upon decomposition. rsc.org The thermal behavior of 2,5-disubstituted tetrazoles, such as this compound and its derivatives, is a critical characteristic.

Studies on closely related 2,5-disubstituted tetrazoles show that they undergo thermal degradation at moderately elevated temperatures. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine begins to decompose at 142.5°C. tubitak.gov.tr The primary decomposition mechanism involves the thermal elimination of a stable nitrogen molecule (N₂) from the tetrazole ring. tubitak.gov.tr This fragmentation process is a key feature of N-substituted tetrazoles and results in the formation of a nitrilimine intermediate, which then governs the subsequent reaction pathways. rsc.org This contrasts with some C-substituted tetrazoles, which may first undergo isomerization before decomposition.

Table 3: Decomposition Characteristics of 2,5-Disubstituted Tetrazoles

| Compound Type | Decomposition Onset | Primary Mechanism | Key Intermediate |

|---|

Nitrogen Elimination Pathways and Nitrilimine Formation

A principal reactive pathway for 2,5-disubstituted tetrazoles involves the extrusion of a molecule of dinitrogen (N₂) to form a highly reactive intermediate known as a nitrilimine. researchgate.netnih.gov This process can be initiated by either heat (thermolysis) or light (photolysis). researchgate.net The general mechanism involves the cleavage of the tetrazole ring, which is energetically favorable due to the formation of the very stable N₂ molecule. researchgate.netacs.org

Upon irradiation with UV light or under sufficient heating, derivatives of this compound are expected to undergo ring opening and lose nitrogen. nih.govworktribe.com This leads to the in-situ generation of a phenyl-substituted nitrilimine dipole. nih.govworktribe.com Nitrilimines are 1,3-dipoles and are not typically stable enough to be isolated; they are immediately trapped by a suitable dipolarophile. worktribe.com In the case of this compound, the molecule contains an intramolecular carboxylic acid group, which could potentially interact with the generated nitrilimine. However, studies often focus on intermolecular reactions where the nitrilimine is trapped by other species present in the reaction mixture. rsc.orgresearchgate.net

The formation of nitrilimines from tetrazoles is a key step in what is sometimes referred to as a "photo-click" strategy, allowing for the creation of new heterocyclic structures. worktribe.com For instance, the light-activated nitrilimine generated from a 2,5-disubstituted tetrazole can readily react with nucleophiles such as carboxylic acids. nih.govrsc.org

Influence of Substituents on Thermal Degradation

The thermal stability of the tetrazole ring is significantly influenced by the nature of the substituents at the C5 and N2 positions. researchgate.netresearchgate.net Studies on substituted 2-methyl-5-phenyltetrazoles, which are structurally analogous to the title compound, have demonstrated a clear relationship between the electronic properties of substituents on the phenyl ring and the rate of thermal decomposition. researchgate.net

The decomposition is a first-order reaction, and the rate is affected by both the substituent and the solvent. Research indicates that electron-withdrawing groups on the phenyl ring generally decrease the thermal stability of the tetrazole, accelerating its decomposition. Conversely, electron-donating groups tend to increase the stability. The activation energies for the thermal decomposition of 1,5- and 2,5-disubstituted tetrazoles typically range from 39 to 48 kcal/mol. researchgate.net

The following table, based on data for analogous 2-methyl-5-(R-phenyl)tetrazoles, illustrates the effect of substituents on the rate of thermal decomposition.

| Substituent (R) | Relative Decomposition Rate | Effect |

| p-NO₂ | High | Electron-withdrawing, destabilizing |

| m-NO₂ | High | Electron-withdrawing, destabilizing |

| p-Br | Moderate | Weakly electron-withdrawing |

| H | Baseline | Reference |

| p-CH₃ | Low | Electron-donating, stabilizing |

| p-OCH₃ | Low | Electron-donating, stabilizing |

| This table is illustrative and derived from general findings for substituted phenyl-tetrazoles. researchgate.net |

The alternative pathway for thermal decomposition involves the initial cleavage of the tetrazole ring itself, rather than a bond to a substituent. researchgate.net For energetic materials based on tetrazoles, the introduction of certain groups like amino groups can alter the thermal stability and sensitivity. rsc.org

Photochemistry of Tetrazole-Acetic Acid Systems

The photochemistry of tetrazoles is a rich and complex field. researchgate.netnih.gov Irradiation, typically with UV light, provides the energy to overcome the activation barrier for ring cleavage and nitrogen extrusion, leading to nitrilimine formation. nih.govworktribe.com The photolysis of tetrazoles can produce a variety of products, as the highly reactive nitrilimine intermediate can undergo several subsequent reactions depending on the conditions and the molecular structure. nih.gov

For systems containing both a tetrazole and a carboxylic acid function, such as this compound, the photochemical behavior is particularly interesting. It has been demonstrated that nitrilimines generated photochemically from diaryltetrazoles can readily couple with carboxylic acids in aqueous environments. rsc.org This reaction forms the basis for applications such as photocatalyst-dependent protein labeling. rsc.org

A notable photochemical reaction is the UV-induced formation of 1,3,4-oxadiazoles from 5-substituted tetrazoles and carboxylic acids. researchgate.net In this process, the tetrazole acts as the nitrilimine precursor. Upon irradiation, it forms the nitrilimine, which is then trapped by the carboxylic acid. The resulting intermediate undergoes cyclization and dehydration to yield the stable 1,3,4-oxadiazole (B1194373) ring. This method presents an alternative to traditional high-temperature thermal approaches. researchgate.net The presence of both the tetrazole ring and the acetic acid moiety within the same molecule suggests the potential for an intramolecular version of this reaction, although intermolecular reactions are also highly probable depending on the reaction conditions.

The efficiency and outcome of the photochemistry are strongly dependent on the substituents and the reaction medium. nih.gov The presence of labile hydrogen atoms, such as the one in the carboxylic acid group of this compound, can add complexity by opening additional reaction channels or enabling secondary photochemical processes. nih.gov

| System | Conditions | Intermediate | Product(s) | Reference |

| Diaryltetrazoles + Carboxylic Acids | Visible Light, Photocatalyst | Nitrilimine | Carboxylic acid adducts | rsc.org |

| 5-Substituted Tetrazoles + Carboxylic Acids | UV-B Light, Flow | Nitrilimine | 1,3,4-Oxadiazoles | researchgate.net |

| 2,5-Disubstituted Tetrazoles | UV Light (280–315 nm) | Nitrilimine | Adducts with nucleophiles (e.g., Asp/Glu residues) | nih.gov |

| Unsubstituted Tetrazole | UV Light (193 nm), Matrix Isolation | Nitrilimine, Carbodiimide, Cyanamide | N₂, HCN···NH complex, Diazomethane | researchgate.netnih.gov |

Biological Activity and Molecular Mechanism Studies of 5 Phenyl 2h Tetrazol 2 Yl Acetic Acid Derivatives

Investigation of (5-phenyl-2H-tetrazol-2-yl)acetic Acid as a Carboxylic Acid Bioisostere

The tetrazole ring system is a prominent non-classical bioisostere for the carboxylic acid functional group in medicinal chemistry. nih.govrug.nleurekaselect.com This substitution strategy is employed to enhance a molecule's pharmacological profile by improving its metabolic stability and lipophilicity while retaining or improving its biological activity. eurekaselect.comsemanticscholar.org The compound this compound serves as a key example of this principle, where the tetrazole moiety mimics the critical physicochemical properties of a carboxylate.

The effectiveness of the tetrazole group as a carboxylic acid surrogate stems from key similarities in their physicochemical properties. nih.gov 5-substituted-1H-tetrazoles exhibit pKa values typically in the range of 4.5 to 4.9, which closely mirrors the acidity of many carboxylic acids (pKa ≈ 4.2–4.5). nih.govrug.nl This ensures that at physiological pH, the tetrazole ring is predominantly deprotonated, forming a tetrazolate anion that mimics the charge of a carboxylate ion. rug.nl

The structural resemblance is further supported by the planarity of the tetrazole ring and the delocalization of its negative charge across the five-membered ring system, which is analogous to the charge distribution in a carboxylate anion. nih.govrug.nl Studies analyzing the electrostatic potential and electron density have shown that the tetrazole and carboxylate anions possess remarkably similar topographies. researchgate.net However, the tetrazole group is slightly larger, and its hydrogen-bond environment extends further from the core of the molecule compared to a carboxylate. nih.govresearchgate.net

In the specific case of derivatives like (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, X-ray diffraction studies have revealed that the tetrazole and phenyl rings are essentially coplanar. nih.gov This planarity is a crucial feature for potential interactions with flat receptor surfaces. The acetic acid group, however, is oriented perpendicularly to this plane. nih.gov

Table 1: Comparison of Physicochemical Properties

| Feature | Carboxylic Acid | 5-Substituted Tetrazole |

|---|---|---|

| Acidity (pKa) | ~4.2 - 4.5 rug.nl | ~4.5 - 4.9 nih.govrug.nl |

| Geometry | Planar semanticscholar.org | Planar rug.nl |

| Anionic Form | Carboxylate | Tetrazolate |

| Charge | Delocalized over two oxygen atoms | Delocalized over four nitrogen atoms nih.gov |

A significant advantage of replacing a carboxylic acid with a tetrazole group is the enhanced metabolic stability of the resulting compound. nih.govresearchgate.net Carboxylic acids are susceptible to metabolic transformations, such as Phase II conjugation reactions that form acyl glucuronides. These metabolites can be chemically reactive and have been associated with toxicity. nih.govsemanticscholar.org

In contrast, the tetrazole ring is resistant to common metabolic degradation pathways, such as β-oxidation. nih.govresearchgate.net While tetrazoles can undergo N-glucuronidation, the resulting adducts are generally more stable and less reactive than the O-glucuronides derived from carboxylic acids, thereby reducing the potential for toxicity. nih.gov This inherent stability against biological degradation often leads to a longer duration of action for tetrazole-containing drugs. rug.nl This resistance makes the tetrazole moiety a valuable tool in drug design to improve a compound's pharmacokinetic profile. eurekaselect.com

Molecular Interactions with Biological Targets

The nitrogen-rich tetrazole ring of this compound and its derivatives provides multiple points of interaction with biological targets, such as enzymes and receptors. These interactions are fundamental to the molecule's biological activity and include hydrogen bonding, π-π stacking, and hydrophobic interactions.

The tetrazole ring is a versatile hydrogen-bonding entity. The N-H of the protonated 1H-tetrazole tautomer can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atoms serve as hydrogen bond acceptors. d-nb.info Upon deprotonation at physiological pH, the resulting tetrazolate anion becomes a particularly strong hydrogen bond acceptor. researchgate.net

The four nitrogen atoms of the tetrazole ring can participate in up to four hydrogen bonds. nih.gov The deprotonated ring can form additional hydrogen bonds that are not possible with a carboxylate group. For instance, in one study, a tetrazole derivative was shown to form hydrogen bonds with the side chains of both Histidine (His) and Serine (Ser) residues in a receptor, a bonding pattern not observed with the corresponding carboxylate. nih.gov Docking studies have also shown tetrazole rings forming hydrogen bonds with residues like Serine and Cysteine in the active site of the Trypanosoma cruzi trypanothione (B104310) reductase (TryR) enzyme. researchgate.net Furthermore, modeling studies suggest that deprotonated tetrazoles can form stronger hydrogen bonds than carboxylate groups. researchgate.net In some metalloenzymes, the tetrazole moiety has been observed to directly chelate metal ions, such as zinc, displacing a bound water molecule in the active site. nih.gov

The structure of this compound, containing both a phenyl and a tetrazole ring, allows for various non-covalent interactions that can stabilize its binding to a biological target.

π-π Stacking: Both the phenyl group and the aromatic tetrazole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. nih.gov These interactions can occur in different geometries, including parallel-displaced and T-shaped (edge-to-face) arrangements. nih.gov Quantum chemical analyses of related 2-arylphenyl-1H-tetrazoles have confirmed the presence of these stabilizing through-space π–π interactions between the tetrazole and an adjacent aromatic ring. d-nb.inforesearchgate.net

Table 2: Potential Molecular Interactions

| Interaction Type | Participating Moiety | Potential Binding Partner (in Protein) |

|---|---|---|

| Hydrogen Bonding (Donor) | N-H of protonated tetrazole d-nb.info | Aspartate, Glutamate, Serine |

| Hydrogen Bonding (Acceptor) | Nitrogen atoms of tetrazolate researchgate.netd-nb.info | Arginine, Lysine, Serine, Histidine nih.gov |

| π-π Stacking | Phenyl ring, Tetrazole ring nih.gov | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Phenyl ring, Alkyl chain of acetic acid | Leucine, Isoleucine, Valine, Alanine |

| Ion-Dipole/Chelation | Tetrazolate anion | Metal ions (e.g., Zn²⁺) nih.gov |

While a specific PDB entry for this compound bound to a target is not available, extensive analysis of structurally related compounds in databases like the PDB and the Cambridge Structural Database (CSD) provides significant insight into its likely binding modes. nih.gov

Analyses of crystal structures reveal that tetrazole-containing inhibitors can fit snugly into enzyme active sites. For example, the structure of a β-lactamase inhibitor showed the central tetrazole ring embedded between serine and threonine residues, creating a robust hydrogen-bonding network. nih.gov In another case, the tetrazole moiety of an inhibitor was found to interact directly with one of two zinc atoms in the active site of a metalloenzyme. nih.gov

When a tetrazole is used as a bioisosteric replacement for a carboxylic acid in a known ligand, the protein's binding site must often adapt. researchgate.net The slightly larger size of the tetrazole ring and the different geometry of its hydrogen-bonding field require flexibility within the active site to accommodate the substituent and form strong interactions. researchgate.net Docking studies of tetrazole derivatives frequently show the ligand stabilized within the active site gorge through multiple hydrogen bonds involving the tetrazole nitrogens, complemented by stacking interactions from attached aryl groups. researchgate.net These studies collectively demonstrate the tetrazole's capacity for potent and specific interactions, validating its role as an effective pharmacophore in drug design.

Mechanistic Insights into Pharmacological Effects

Enzyme Inhibition Mechanisms (e.g., Proteases, Specific Hydrolases)

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, with notable activity observed against specific hydrolases such as amine oxidase copper containing 3 (AOC3) and urease.

Hydrazide derivatives of ω-(5-phenyl-2H-tetrazol-2-yl)alkane have been identified as potent inhibitors of amine oxidase copper containing 3 (AOC3), also known as vascular adhesion protein-1 (VAP-1). nih.govnih.govd-nb.info AOC3 is an enzyme that catalyzes the oxidative deamination of primary amines. nih.govnih.gov Given its role in inflammatory processes, where it facilitates the migration of leukocytes to inflamed tissues, inhibitors of AOC3 are considered potential therapeutic agents for inflammatory diseases. nih.govnih.govd-nb.info Studies on a series of ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides revealed that these compounds can effectively inhibit AOC3. For instance, one of the most effective hydrazides demonstrated significant inhibitory action. nih.govnih.gov The mechanism of action for some of these derivatives, specifically glycine (B1666218) amides, was found to be that of substrate inhibitors; they are converted to an aldehyde derivative by the enzyme, but at a much slower rate than the natural substrate, thus blocking its conversion. rawdatalibrary.net

Table 1: Inhibition of Bovine Plasma Amine Oxidase Copper Containing 3 (AOC3) by ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted Hydrazide Derivatives

| Compound | Structure | IC50 (µM) |

|---|---|---|

| Hydrazide Derivative 1 | ω-(5-phenyl-2H-tetrazol-2-yl)heptanehydrazide | 3.5 |

| Hydrazide Derivative 2 | Known hydrazide-based inhibitor | 11 |

Data sourced from a study on ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides as inhibitors of amine oxidase copper containing 3. nih.gov

Furthermore, certain ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, a compound related to the core structure, have demonstrated urease inhibitory properties. mdpi.comresearchgate.net Urease is a nickel-containing enzyme that hydrolyzes urea (B33335) and is a key target in the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. mdpi.comresearchgate.net The inhibitory activity of these derivatives was confirmed through in vitro assays, with some compounds showing significant potential. mdpi.comresearchgate.net

Interference with Signal Transduction Pathways

While direct studies on the interference of this compound derivatives with a broad range of signal transduction pathways are limited, research on structurally related tetrazole-containing compounds suggests a potential mechanism of action, particularly in the context of anticancer activity. The epidermal growth factor receptor (EGFR)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling cascade is a crucial pathway that, when dysregulated, contributes to tumor progression, including cell growth, proliferation, and survival. nih.govnih.gov

Several studies on novel triazine and oxadiazole derivatives incorporating tetrazole moieties have demonstrated inhibitory activity against the EGFR/PI3K/AKT/mTOR pathway. nih.govnih.gov For example, certain mono- and bis(dimethylpyrazolyl)-s-triazine derivatives have shown potent EGFR inhibitory activity, with IC50 values in the nanomolar range, and have also been found to reduce the expression of PI3K, AKT, and mTOR. nih.gov Similarly, a series of 1,2,4-oxadiazoles tethered to 1,2,3-triazoles exhibited strong and selective antiproliferative activities against lung and colon cancer cell lines, with qPCR data confirming the downregulation of EGFR, mTOR, and PI3K. nih.gov Although these are not direct derivatives of this compound, they indicate a plausible mechanism of action for tetrazole-based compounds in cancer therapy through the modulation of this key signaling pathway.

Table 2: Inhibitory Activity of Selected Tetrazole-Containing Compounds on EGFR and PI3K/AKT/mTOR Pathway Components

| Compound Class | Compound | Target | Cell Line | IC50 (nM) |

|---|---|---|---|---|

| Mono(dimethylpyrazolyl)-s-triazine | 4f | EGFR | - | 61 |

| Bis(dimethylpyrazolyl)-s-triazine | 5d | EGFR | - | 98 |

| Bis(dimethylpyrazolyl)-s-triazine | 5c | EGFR | - | 102 |

| 1,2,4-oxadiazole-1,2,3-triazole | 11b | Proliferation | A549 (Lung) | 10330 |

| 1,2,4-oxadiazole-1,2,3-triazole | 11b | Proliferation | Caco-2 (Colon) | 16380 |

| 1,2,4-oxadiazole-1,2,3-triazole | 6a | Proliferation | A549 (Lung) | 12730 |

| 1,2,4-oxadiazole-1,2,3-triazole | 6a | Proliferation | Caco-2 (Colon) | 14090 |

Data for pyrazolyl-s-triazine derivatives sourced from a study on their antiproliferative activity. nih.gov Data for oxadiazole-triazole derivatives sourced from a study on their antitumor evaluation. nih.gov

DNA Intercalation and Related Biological Effects

Currently, there is a lack of specific research findings on the DNA intercalation mechanisms of this compound and its direct derivatives. While some studies have explored the DNA binding properties of metal complexes incorporating tetrazole-acetic acid ligands, these are distinct from the parent compound and its simple organic derivatives. For instance, a study on cytotoxic mixed-ligand copper(II) complexes with 1H-tetrazole-5-acetic acid reported a DNA binding constant for one of the complexes, suggesting some level of interaction with DNA. rsc.org However, this does not provide direct evidence for an intercalative mode of action for this compound itself. Further research is required to elucidate whether this class of compounds can directly interact with DNA and the nature of any such interactions.

Exploration of Diverse Bioactivity Profiles (excluding dosage/administration)

Antibacterial and Antifungal Activity Mechanisms

Derivatives of this compound have demonstrated notable antibacterial and antifungal properties, with their mechanisms of action being a subject of ongoing investigation.

Antifungal Activity: The antifungal action of certain tetrazole derivatives is believed to be analogous to that of azole antifungal drugs. A primary mechanism is the inhibition of the fungal enzyme lanosterol (B1674476) 14-α-demethylase (CYP51). mdpi.com This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting this enzyme, the tetrazole derivatives disrupt ergosterol production, leading to a fungistatic or fungicidal effect. mdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Tetrazole Derivatives Against Fungal Strains

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Tetrazole Derivative a1 | Candida albicans | >8.1 |

| Tetrazole Derivative b1 | Candida albicans | >8.1 |

| Tetrazole Derivative c1 | Candida albicans | >8.1 |

| Tetrazole Derivative d1 | Candida albicans | >8.1 |

| Tetrazole Derivative e1 | Candida albicans | >8.1 |

| Fluconazole (Standard) | Candida albicans | 8.1 |

Data sourced from a study on the antimicrobial evaluation of tetrazole derivatives. ajgreenchem.com

Antibacterial Activity: The antibacterial mechanism of some tetrazole derivatives has been linked to the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. researchgate.net By inhibiting these enzymes, the compounds can interfere with critical cellular processes, leading to bacterial cell death. For example, novel imide-tetrazole derivatives have been shown to inhibit the catalytic activities of S. aureus DNA gyrase and topoisomerase IV. researchgate.net

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Tetrazole Derivatives Against Bacterial Strains

| Compound | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivative | Gram-positive strains | 3.91 |

Data from a study on the antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives. nih.gov

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Tetrazole Derivative e1 | E. faecalis | 1.2 |

| Tetrazole Derivative b1 | E. faecalis | 1.3 |

| Tetrazole Derivative c1 | E. faecalis | 1.8 |

| Tetrazole Derivative d1 | E. faecalis | 2.1 |

| Azithromycin (Standard) | E. faecalis | - |

| Tetrazole Derivative e1 | S. aureus | 18.7 |

| Tetrazole Derivative c1 | S. aureus | 21.6 |

| Tetrazole Derivative b1 | S. aureus | 25.2 |

| Tetrazole Derivative a1 | S. aureus | >31 |

Data sourced from a study on the antimicrobial evaluation of tetrazole derivatives. ajgreenchem.com

Antitumor and Anticancer Action at the Cellular Level

The potential of this compound derivatives as antitumor and anticancer agents has been explored, with some compounds showing promising activity at the cellular level. One study reported that an acetohydrazone derivative of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide exhibited moderate reactivity against the KB cancer cell line, with an IC50 value of 57 mg/L. researchgate.netresearchgate.net